molecular formula C7H12N2O B1282465 Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one CAS No. 16620-83-0

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one

Cat. No.: B1282465
CAS No.: 16620-83-0
M. Wt: 140.18 g/mol
InChI Key: SKVZOGYWWGUUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one is an organic compound belonging to the class of lactams It is characterized by a fused bicyclic structure consisting of a pyrrolo and pyrazine ring

Scientific Research Applications

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has several scientific research applications:

Biochemical Analysis

Biochemical Properties

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and down-regulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL . These interactions lead to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), which are crucial steps in the induction of apoptosis .

Cellular Effects

This compound exhibits profound effects on various types of cells and cellular processes. It has been demonstrated to induce apoptosis in cancer cells, such as lung (A549) and cervical (HeLa) cancer cells, in a dose-dependent manner . The compound causes morphological changes in these cells, including nuclear condensation, cell shrinkage, and the formation of apoptotic bodies . Additionally, it arrests the cell cycle at the G1 phase and inhibits the migration and invasive capacity of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key steps. It binds to and inhibits cyclin-dependent kinases (CDKs), leading to the down-regulation of cyclin D1 and CDK-2 . This inhibition results in cell cycle arrest at the G1 phase. Furthermore, the compound activates caspase-9 and caspase-3, leading to the cleavage of PARP and the induction of apoptosis . The down-regulation of anti-apoptotic proteins Bcl-2 and Bcl-xL further enhances the apoptotic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, and its effects on cellular function can be sustained over extended periods . Long-term studies have shown that this compound can induce progressive accumulation of fragmented DNA in cancer cells, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anticancer activity, with higher doses leading to increased apoptosis and inhibition of tumor growth . At very high doses, this compound may exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and caspases, influencing metabolic flux and metabolite levels . The compound’s ability to modulate these pathways contributes to its therapeutic potential, particularly in cancer treatment .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its therapeutic efficacy . The compound’s distribution patterns are crucial for its effectiveness in treating various diseases .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is critical for the compound’s ability to exert its effects on cellular processes and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino ketones or amino esters. For instance, the condensation of an α-amino acid methyl ester with an aldehyde, followed by cyclization, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as chitinase, which plays a role in the degradation of chitin . This inhibition can disrupt cellular processes in pathogens, leading to their death.

Comparison with Similar Compounds

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one can be compared with other similar compounds, such as:

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for synthetic and medicinal chemists. Further research into its properties and applications could lead to the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-5-9-3-1-2-6(9)4-8-7/h6H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVZOGYWWGUUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544868
Record name Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16620-83-0
Record name Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.